4-Bromo-1-ethyl-5-methyl-1h-imidazole-2-carbaldehyde

Description

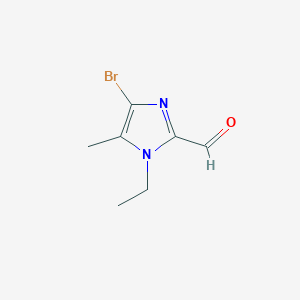

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a halogenated imidazole derivative characterized by a bromine atom at position 4, an ethyl group at position 1, a methyl group at position 5, and a formyl (carbaldehyde) group at position 2. Imidazole derivatives are pivotal in medicinal chemistry due to their roles as bioactive scaffolds in pharmaceuticals, agrochemicals, and catalysts . The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group offers a reactive site for further functionalization.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-1-ethyl-5-methylimidazole-2-carbaldehyde |

InChI |

InChI=1S/C7H9BrN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3 |

InChI Key |

NFRQKFUATMKBIA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(N=C1C=O)Br)C |

Origin of Product |

United States |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

A widely adopted method involves bromination of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde using NBS in dimethylformamide (DMF) under mild conditions.

-

Reaction Conditions :

-

Substrate: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

-

Brominating Agent: NBS (1.1–1.2 equiv)

-

Solvent: Deoxygenated DMF

-

Temperature: 20–25°C (room temperature)

-

Time: 144 hours (6 days)

-

-

Workup :

-

Quenching with water followed by extraction with ethyl acetate

-

Purification via silica gel chromatography (n-heptane/ethyl acetate = 4:1)

-

-

Key Advantage : Avoids harsh conditions, preserving aldehyde functionality.

Mechanistic Insight :

NBS selectively brominates the C4 position due to electron-donating effects of the ethyl and methyl groups, directing electrophilic attack. The reaction proceeds via a radical mechanism, stabilized by the imidazole ring’s conjugation.

Multi-Step Synthesis from Carboxylic Acid Derivatives

Condensation-Bromination-Debromination Sequence

A patent (CN111269183A) outlines a three-step route starting from 1-methyl-1H-imidazole-5-carboxylic acid:

-

Condensation :

-

React 1-methylimidazole-5-carboxylic acid with an amine (R1R2NH) using HATU/DIPEA in DMF.

-

Forms amide intermediate (Compound A-3).

-

-

Bromination :

-

Treat with NBS in chloroform/azobisisobutyronitrile (AIBN) at 50°C.

-

Yields dibrominated intermediate (Compound A-4).

-

-

Debromination :

-

Use MeMgI in tetrahydrofuran (THF) at 50°C to selectively remove one bromine atom.

-

Optimization Data :

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 12 | 85 |

| 2 | 50 | 12 | 78 |

| 3 | 50 | 3 | 65 |

Total Yield : 42.9%

Advantages : High regioselectivity, scalable for industrial production.

Halogen Exchange Reactions

Lithium-Halogen Exchange

A modified approach substitutes bromine at C5 using lithium reagents:

-

Substrate : 5-Chloro-1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde

-

Reagent : LiBr (3.0 equiv) in THF at −78°C

-

Yield : 68%

Limitation : Requires low temperatures and anhydrous conditions.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Direct Bromination | 40 | Moderate | Long reaction time |

| Multi-Step Synthesis | 42.9 | High | Use of toxic reagents |

| Halogen Exchange | 68 | Low | Cryogenic conditions |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The formyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Condensation Reactions: These reactions often use acidic or basic catalysts and solvents like ethanol or methanol.

Major Products Formed

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid.

Reduction Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-methanol.

Condensation Reactions: Products include imines and hydrazones.

Scientific Research Applications

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The compound’s reactivity and physicochemical properties are influenced by substituent positions and functional groups. Key analogs include:

Table 1: Structural Comparison of Imidazole Derivatives

*Calculated based on molecular formulas.

- Bromine vs. Other Halogens : Bromine’s larger atomic radius compared to chlorine or iodine (e.g., 4-iodobenzyl analogs in ) increases polarizability, enhancing π-stacking interactions in crystal packing .

- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in the target compound is more reactive toward nucleophilic additions (e.g., condensation reactions) than ester or carboxylic acid derivatives (e.g., Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate in ), which require harsher conditions for transformation .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

- Melting Points : Bromoimidazoles with nitro or bulky substituents (e.g., 5-nitro in ) exhibit higher melting points due to stronger intermolecular interactions .

- Solubility : The ethyl and methyl groups in the target compound improve lipophilicity compared to unsubstituted analogs, enhancing membrane permeability in biological systems .

Biological Activity

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound characterized by a unique substitution pattern that includes a bromine atom, an ethyl group, a methyl group, and a formyl group. Its molecular formula is C7H9BrN2O, with a molecular weight of 217.06 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The imidazole ring is known for its role in various biochemical processes, while the presence of the formyl group allows for covalent interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. It has been reported to interact with various biological targets, including enzymes and receptors involved in cancer progression. The ability of the formyl group to form covalent bonds with nucleophilic sites on proteins is particularly noteworthy, as it may inhibit their function, contributing to its anticancer effects .

A study highlighted the compound's potential as an inhibitor in cancer cell lines, showing promising results in vitro against several types of cancer cells. For instance, it demonstrated cytotoxicity with IC50 values comparable to known anticancer agents .

Case Studies

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

- Antitumor Activity : A derivative exhibited significant inhibition against colon cancer cell lines (HCT116) in mouse models, indicating potential for further development into therapeutic agents .

- Inhibition Studies : Compounds containing imidazole rings have shown effectiveness against various cancer types, such as breast and lung cancers, with IC50 values suggesting strong antiproliferative activity .

The biological activity of this compound may be attributed to:

- Covalent Bond Formation : The formyl group can interact with nucleophilic amino acids in proteins, potentially inhibiting their activity.

- Halogen Bonding : The bromine atom may enhance binding affinity to various molecular targets through halogen bonding interactions.

Comparative Analysis

The following table compares structural analogs of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | C5H5BrN2O | Lacks ethyl group; simpler structure |

| 5-Bromo-2-methyl-4-nitro-1H-imidazole | C6H6BrN3O2 | Contains nitro group; different substitution pattern |

| 4,5-Dibromo-1H-imidazole | C3H3Br2N2 | Contains two bromine atoms; lacks ethyl and methyl groups |

Q & A

Basic Research Question

- ¹H NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 3.8–4.1 ppm (quartet, CH₂).

- Methyl (C5): δ 2.3–2.5 ppm (singlet) .

- FTIR :

- MS : Molecular ion peak at m/z 243 (C₈H₁₀BrN₂O⁺) with isotopic patterns confirming bromine .

Key Evidence : Spectral data for analogous imidazoles .

What factors influence regioselectivity during bromination of 1-ethyl-5-methylimidazole derivatives?

Intermediate Research Question

Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (e.g., methyl at C5) direct electrophiles to the adjacent C4 position via resonance stabilization .

- Steric effects : Bulky substituents (e.g., ethyl at N1) hinder bromination at C2.

- Solvent polarity : Polar solvents (e.g., DCM) enhance electrophilic attack at electron-rich positions .

Key Evidence : Bromination mechanisms in substituted imidazoles .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT calculations : Optimize geometry to identify electrophilic sites (e.g., aldehyde carbon, bromine at C4) using software like Gaussian.

- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) to design derivatives with enhanced binding .

- Hammett constants : Predict substituent effects on reaction rates (σₚ values for Br, CH₃, and CHO groups) .

Key Evidence : Computational modeling in imidazole-based drug discovery .

What strategies optimize the compound’s stability during storage for long-term biological assays?

Advanced Research Question

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde and bromine groups .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde to carboxylic acid.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Key Evidence : Stability protocols for imidazole aldehydes .

How does the electronic nature of substituents affect its catalytic activity in cross-coupling reactions?

Advanced Research Question

- Bromine as a leaving group : Facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- Aldehyde reactivity : Acts as an electrophile in condensation reactions (e.g., with hydrazines to form hydrazones) .

- Steric hindrance : The ethyl group at N1 reduces reactivity at adjacent positions, directing reactions to C4 or C2 .

Key Evidence : Cross-coupling applications of bromoimidazoles .

What crystallographic techniques confirm the solid-state structure of this compound?

Advanced Research Question

- X-ray diffraction : Resolve bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles to validate regiochemistry .

- Intermolecular interactions : Identify weak forces (C–H⋯O, π-π stacking) affecting crystal packing .

- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for imidazole derivatives .

Key Evidence : Crystallography of related imidazoles .

How can structural modifications enhance its biological activity (e.g., enzyme inhibition)?

Advanced Research Question

- Substituent variation : Replace bromine with other halogens (Cl, I) or install bioisosteres (e.g., CF₃) to modulate lipophilicity .

- Hybrid derivatives : Conjugate with pharmacophores (e.g., benzodioxole) via the aldehyde group to target specific enzymes .

- SAR studies : Test derivatives in vitro (e.g., EGFR inhibition assays) and correlate activity with electronic/steric parameters .

Key Evidence : Bioactivity of imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.